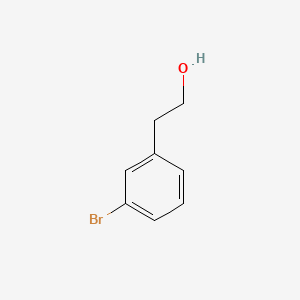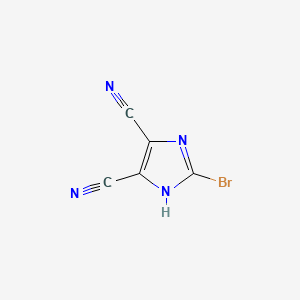![molecular formula C14H9F6N B1273117 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 444143-45-7](/img/structure/B1273117.png)
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Übersicht
Beschreibung
The compound 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a fluorinated aromatic amine that has been the subject of various studies due to its potential applications in different fields, including materials science and analytical chemistry. The presence of trifluoromethyl groups in the compound is known to influence its physical and chemical properties, making it a valuable moiety in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds has been explored in several studies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with reductive iron and hydrochloric acid . This process highlights the synthetic routes that can be employed to create compounds with similar trifluoromethylated aromatic structures.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of strong electron-withdrawing groups, such as trifluoromethyl groups, which can influence the electron distribution within the molecule. The crystal and molecular structures of related compounds have been reported, shedding light on the electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a noticeable shortening of the S–N bond upon deprotonation . This type of analysis is crucial for understanding the behavior of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine at the molecular level.
Chemical Reactions Analysis
The reactivity of compounds containing the bis(trifluoromethyl)phenyl moiety has been studied in various chemical reactions. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a key role in the reaction mechanism . Additionally, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles demonstrates the versatility of such compounds in synthesizing heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by the trifluoromethyl groups. For instance, the synthesis of fluorine-containing polyimides from a novel diamine showed that the resulting polymers were soluble in many polar organic solvents and exhibited good thermal stability and outstanding mechanical properties . The use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate as a derivatization reagent for biogenic amines in LC-MS/MS and 19F NMR analysis also highlights the impact of trifluoromethyl groups on the analytical applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Catalysis in Dehydrative Amidation
2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been used as an effective catalyst for dehydrative amidation between carboxylic acids and amines. It facilitates α-dipeptide synthesis with the ortho-substituent of boronic acid playing a critical role in accelerating amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).
Synthesis of Novel Fluorinated Polyimides
A novel trifluoromethyl-substituted bis(ether amine) monomer, closely related to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, has been synthesized and led to the creation of novel fluorinated polyimides. These polyimides are highly soluble in various organic solvents and exhibit properties like high glass-transition temperatures and low dielectric constants, making them suitable for specific industrial applications (Chung, Tzu, & Hsiao, 2006).
Synthesis of 4H-1,2,4-Triazoles
A reaction involving 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines, producing 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, demonstrates the reactivity of trifluoromethyl-substituted amines in creating complex heterocyclic structures. This process highlights the versatility of trifluoromethyl-substituted amines in organic synthesis (Reitz & Finkes, 1989).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure. It is also harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
The future directions for this compound involve its use in the synthesis of novel pyrazole derivatives, which have shown potential as potent growth inhibitors of drug-resistant bacteria . Furthermore, it is also being explored for its use in the synthesis of other tetrakis [3,5-bis(trifluoromethyl)phenyl]borate (TFPB)-based reagents .
Wirkmechanismus
Target of Action
It is known that the compound is used extensively in promoting organic transformations .
Mode of Action
It is suggested that the compound’s 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in h-bond catalysts .
Biochemical Pathways
It is known that the compound is used in the synthesis of various organic transformations .
Eigenschaften
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)8-1-3-12(21)4-2-8/h1-7H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGUROGTKGUOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382270 | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444143-45-7 | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-BIS(TRIFLUOROMETHYL)(1,1'-BIPHENYL)-4-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol](/img/structure/B1273058.png)